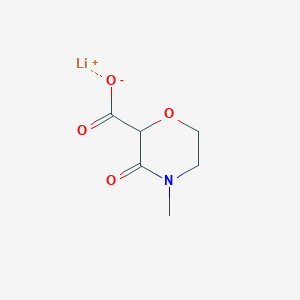
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9NO4.Li/c1-7-2-3-11-4 (5 (7)8)6 (9)10;/h4H,2-3H2,1H3, (H,9,10);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal . More specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacogenetic Analysis and Neuroprotective Effects
Lithium ions have been studied for their neuroprotective properties and effects on aging. In Caenorhabditis elegans , exposure to lithium at clinically relevant concentrations has been shown to increase survival during normal aging by up to 46%, suggesting a mechanism involving altered gene expression related to nucleosome-associated functions and potential regulation of survival through histone methylation and chromatin structure modifications (McColl et al., 2008).
Advanced Materials for Li-ion Batteries
Lithium-ion technology, crucial for mobile electronics and electric cars, has seen significant advancements through the use of nanostructured inorganic compounds. Research has focused on improving anode and cathode materials to enhance cost, safety, lifetime, power density, and energy density, leading to the development of innovative nano/micro core–shell structures and surface coatings to improve performance (Li et al., 2009).
Wnt/β-catenin Signalling Pathway Activation
The Wnt/β-catenin signalling pathway plays a critical role in various biological processes, including cell proliferation and differentiation. Lithium ions have been shown to activate this pathway, enhancing the cementogenic differentiation of human periodontal ligament-derived cells, which has implications for tissue engineering and regenerative medicine (Han et al., 2012).
Inhibition of Glycogen Synthase Kinase-3
Lithium's inhibition of glycogen synthase kinase-3 (GSK-3) has been explored in the context of its effects on cell fate and organization. This inhibition mimics Wingless signalling in intact cells and provides insights into lithium's molecular mechanisms of action in development and differentiation (Stambolic et al., 1996).
Lithium Insertion into Manganese Spinels
The electrochemical insertion of lithium into manganese spinels has been investigated for its potential in energy storage applications. This research contributes to our understanding of lithium's role in improving the performance of lithium-ion batteries and other electrochemical devices (Thackeray et al., 1983).
Thin-Film Lithium and Lithium-Ion Batteries
Solid-state thin-film lithium and lithium-ion batteries represent a significant advancement in battery technology. These batteries, notable for their thin form factor, have applications in consumer electronics and medical devices, highlighting the versatility of lithium-based technologies (Bates, 2000).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Wirkmechanismus
Target of Action
Lithium ions are known to interact with several biological targets, including enzymes like glycogen synthase kinase-3 and inositol monophosphatase .
Biochemical Pathways
Without specific information on “Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate”, it’s difficult to say which biochemical pathways it might affect. Lithium ions are known to impact several pathways, including those involved in the metabolism of inositol phosphates, cyclic amp, and glutamate .
Result of Action
Lithium ions can have neuroprotective effects, modulate gene expression, and stabilize neuronal activities .
Action Environment
Factors such as ph, temperature, and the presence of other ions can affect the action of lithium ions .
Eigenschaften
IUPAC Name |
lithium;4-methyl-3-oxomorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4.Li/c1-7-2-3-11-4(5(7)8)6(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCASFWKMPJHOQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CCOC(C1=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[3-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2587152.png)

![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)
![4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2587155.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2587157.png)



![2-[(5-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2587162.png)

![1-(3,5-dimethoxyphenyl)-5-(3-(methylthio)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587166.png)
![2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587168.png)
![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2587172.png)
